molecular formula C64H80N8O8Zn B12061660 Zinc 1,4,8,11,15,18,22,25-octabutoxy-phthalocyanine

Zinc 1,4,8,11,15,18,22,25-octabutoxy-phthalocyanine

Cat. No.: B12061660
M. Wt: 1154.7 g/mol
InChI Key: DKGNTSAYUCTYJI-UHFFFAOYSA-N
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Description

Zinc 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine is a complex organic compound with the molecular formula C64H80N8O8Zn. It is a derivative of phthalocyanine, a class of macrocyclic compounds that are structurally similar to porphyrins. This compound is known for its strong near-infrared absorption and fluorescence properties, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine typically involves the reaction of phthalonitrile derivatives with zinc salts under specific conditions. One common method includes the use of 1,4,8,11,15,18,22,25-octabutoxyphthalonitrile as a starting material, which is then reacted with zinc acetate in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Zinc 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states of zinc phthalocyanine.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents such as chloroform, dichloromethane, or DMF under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of zinc phthalocyanine oxides, while substitution reactions can yield a variety of functionalized phthalocyanines .

Scientific Research Applications

Zinc 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Zinc 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine exerts its effects, particularly in photodynamic therapy, involves the absorption of light and the subsequent generation of reactive oxygen species (ROS). When exposed to light of a specific wavelength, the compound transitions to an excited state, transferring energy to molecular oxygen to produce ROS. These ROS can then induce cell damage and apoptosis in targeted cells, such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Zinc phthalocyanine: A simpler derivative without the butoxy groups, used in similar applications but with different solubility and electronic properties.

    Copper phthalocyanine: Another metal phthalocyanine with distinct electronic properties and applications in dyes and pigments.

    Nickel phthalocyanine: Known for its catalytic properties in various chemical reactions

Uniqueness

Zinc 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine is unique due to its enhanced solubility in organic solvents and its strong near-infrared absorption and fluorescence. These properties make it particularly suitable for applications in photodynamic therapy and optoelectronics, where other phthalocyanines may not perform as effectively .

Properties

Molecular Formula

C64H80N8O8Zn

Molecular Weight

1154.7 g/mol

IUPAC Name

zinc;5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene

InChI

InChI=1S/C64H80N8O8.Zn/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57;/h25-32H,9-24,33-40H2,1-8H3;/q-2;+2

InChI Key

DKGNTSAYUCTYJI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Zn+2]

Origin of Product

United States

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